Pyrilamine

Description

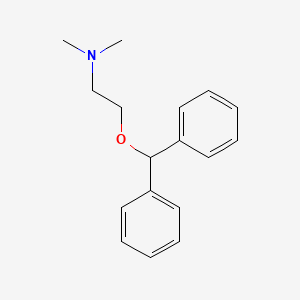

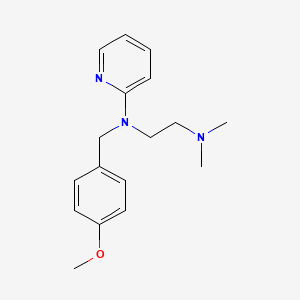

Mepyramine is an ethylenediamine derivative that is ethylenediamine in which one of the amino nitrogens is substituted by two methyl groups and the remaining amino nitrogen is substituted by a 4-methoxybenzyl and a pyridin-2-yl group. It has a role as a H1-receptor antagonist. It is an ethylenediamine derivative and an aromatic ether.

Mepyramine, or this compound, targets the H1 receptor. It is a first generation antihistamine. However, it rapidly permeates the brain and so often causes drowsiness as a side effect. It has been found in over-the-counter combination products for colds and menstrual symptoms, but is considered to be an unapproved prescription medication used for cough, cold, or allergic conditions.

A histamine H1 antagonist. It has mild hypnotic properties and some local anesthetic action and is used for allergies (including skin eruptions) both parenterally and locally. It is a common ingredient of cold remedies.

See also: this compound Maleate (has salt form).

Propriétés

IUPAC Name |

N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O/c1-19(2)12-13-20(17-6-4-5-11-18-17)14-15-7-9-16(21-3)10-8-15/h4-11H,12-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECBIJXISLIIDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O | |

| Record name | PYRILAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20972 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023542 | |

| Record name | Pyrilamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pyrilamine is a viscous brown liquid. (NTP, 1992), Solid | |

| Record name | PYRILAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20972 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mepyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

334 to 342 °F at 0.06 mmHg (NTP, 1992), 201 °C @ 5 MM HG | |

| Record name | PYRILAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20972 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PYRILAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), 1 G DISSOLVES IN ABOUT 0.4 ML WATER; SLIGHTLY SOL IN BENZENE, ETHER; 1 G DISSOLVES IN ABOUT 15 ML ABS ALCOHOL /MALEATE/, 1 G DISSOLVES IN ABOUT 2 ML CHLOROFORM, 7.81e-01 g/L | |

| Record name | PYRILAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20972 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PYRILAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mepyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.074 at 70.5 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | PYRILAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20972 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

OILY LIQUID | |

CAS No. |

91-84-9 | |

| Record name | PYRILAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20972 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyrilamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mepyramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mepyramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06691 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pyrilamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrilamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mepyramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRILAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPE317O9TL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRILAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mepyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

MELTING POINT: 143-143.5 °C /HYDROCHLORIDE/, 100-101 °C /MALEATE/ | |

| Record name | PYRILAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Mepyramine: A Deep Dive into its Molecular Architecture and Chemical Behavior

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive exploration of mepyramine (also known as pyrilamine), a first-generation antihistamine. We will delve into its molecular structure, chemical properties, and the intricate mechanisms that govern its therapeutic effects. This document is intended to serve as a valuable resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development, providing both foundational knowledge and detailed experimental insights.

Unveiling the Molecular Blueprint of Mepyramine

Mepyramine is an ethylenediamine derivative with the systematic IUPAC name N-(4-methoxybenzyl)-N',N'-dimethyl-N-pyridin-2-ylethane-1,2-diamine.[1][2] Its chemical formula is C17H23N3O, and it has a molar mass of 285.391 g·mol−1.[1] The molecule features a pyridine ring and a p-methoxyphenyl group linked by an ethylenediamine backbone, with two methyl groups on the terminal nitrogen atom.[2] Mepyramine is often supplied as a maleate salt, which enhances its stability and solubility.[1][3]

Key Structural Features:

-

Ethylenediamine Core: This flexible chain is crucial for its antihistaminic activity, allowing for optimal interaction with the histamine H1 receptor.

-

Pyridine Ring: This aromatic heterocycle is a key pharmacophoric element contributing to receptor binding.

-

p-Methoxybenzyl Group: This lipophilic group enhances the molecule's ability to cross cell membranes, including the blood-brain barrier, which is a characteristic of first-generation antihistamines and contributes to their sedative effects.[2][4]

-

Tertiary Amine: The dimethylamino group is a common feature in many H1 antagonists and is important for its interaction with the receptor.

Physicochemical Properties

Mepyramine's properties are summarized in the table below. The free base is described as a viscous brown liquid and is lipophilic.[2][3] Its conversion to the maleate salt improves its aqueous solubility.[3]

| Property | Value | Source |

| Molecular Formula | C17H23N3O | [1] |

| Molar Mass | 285.391 g·mol−1 | [1] |

| Appearance | Viscous brown liquid (free base) | [2] |

| IUPAC Name | N-(4-methoxybenzyl)-N',N'-dimethyl-N-pyridin-2-ylethane-1,2-diamine | [1] |

| CAS Number | 91-84-9 (free base), 59-33-6 (maleate) | [1] |

The Pharmacological Dance: Mepyramine and the Histamine H1 Receptor

Mepyramine exerts its effects primarily as a selective inverse agonist of the histamine H1 receptor.[1][5] This means that it not only blocks the action of histamine but also reduces the basal activity of the receptor.[6][7] The H1 receptor is a G-protein-coupled receptor (GPCR) linked to the Gq/11 protein.[8]

Mechanism of Action: A Step-by-Step Breakdown

-

Binding to the H1 Receptor: Mepyramine binds to a specific site on the H1 receptor, which has been suggested to involve amino acid residues in the transmembrane domains 3 and 5.[9]

-

Inverse Agonism and G-Protein Sequestration: As an inverse agonist, mepyramine stabilizes an inactive conformation of the H1 receptor.[5][6] This action decreases the receptor's constitutive activity.[6] Furthermore, mepyramine preferentially binds to the G-protein-coupled form of the receptor, effectively sequestering the Gq/11 protein.[5][6] This sequestration reduces the availability of Gq/11 for other receptors that utilize the same signaling pathway.[5][6]

-

Inhibition of the Phospholipase C Pathway: The activation of the H1 receptor by histamine normally triggers the Gq/11 protein to activate phospholipase C (PLC).[8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). By preventing the activation of Gq/11, mepyramine inhibits this entire cascade.[5][10]

-

Suppression of Downstream Signaling: The inhibition of IP3 and DAG formation prevents the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. These downstream events are responsible for the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability.

The following diagram illustrates the signaling pathway of the histamine H1 receptor and the inhibitory action of mepyramine.

Caption: Histamine H1 Receptor Signaling Pathway and Mepyramine's Point of Inhibition.

Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Potency

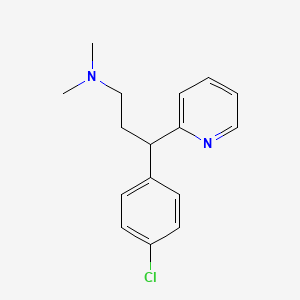

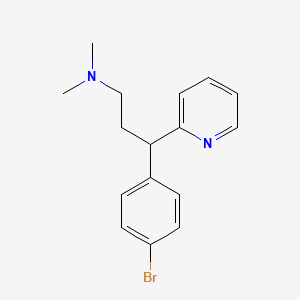

The chemical structure of mepyramine is finely tuned for its interaction with the H1 receptor. SAR studies on mepyramine and related compounds have revealed several key insights:

-

The Ethylenediamine Spacer: The length of the ethylenediamine chain is critical for optimal activity.

-

Aromatic Moieties: The presence of two aromatic rings (pyridine and p-methoxyphenyl) is a common feature of many first-generation antihistamines and is essential for high-affinity binding.

-

Substitution on the Aromatic Rings: Modifications to the aromatic rings can significantly impact potency and selectivity. For instance, the addition of hydrophobic substituents can enhance antagonistic activity.[11]

Analytical Methodologies for Mepyramine Characterization

Accurate and reliable analytical methods are essential for the quality control of mepyramine in bulk drug substances and pharmaceutical formulations, as well as for pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the quantification of mepyramine.[12][13][14][15] Several validated reversed-phase (RP)-HPLC methods have been developed.[13][15]

A Typical RP-HPLC Method:

-

Column: A common choice is a C18 or a Phenyl column.[13] For instance, a µ Bondapak Phenyl 5 µm (3.9 mm x 30 mm) column has been successfully used.[13]

-

Mobile Phase: A mixture of a buffer (e.g., ammonium acetate), methanol, and acetonitrile is often employed in an isocratic elution mode.[13][16] A gradient elution can also be used for the simultaneous determination of mepyramine and other active ingredients or impurities.[16]

-

Flow Rate: A typical flow rate is 1.0 ml/min.[13]

-

Detection: UV detection is commonly used, with the wavelength set to around 220 nm or 230 nm.[13][16]

-

Retention Time: The retention time for mepyramine is dependent on the specific chromatographic conditions but is generally well-resolved from other components.[13]

Experimental Protocol: RP-HPLC for Mepyramine Quantification

This protocol provides a general framework for the analysis of mepyramine maleate in a pharmaceutical formulation.

-

Preparation of Standard Solution:

-

Preparation of Sample Solution:

-

For tablets, weigh and finely powder a number of tablets.

-

Accurately weigh a portion of the powder equivalent to a specific amount of mepyramine and dissolve it in the mobile phase or a suitable solvent.

-

For topical formulations, a sample equivalent to a known amount of mepyramine is dissolved in a suitable solvent mixture, potentially with the aid of sonication.[16]

-

Filter the solution through a 0.45-µm membrane filter before injection.[16]

-

-

Chromatographic Conditions:

-

Set up the HPLC system with the chosen column, mobile phase, flow rate, and detector wavelength as described above.

-

-

Analysis:

-

Inject equal volumes (e.g., 25 µl) of the standard and sample solutions into the chromatograph.[13]

-

Record the chromatograms and measure the peak areas.

-

-

Calculation:

-

Calculate the amount of mepyramine in the sample by comparing the peak area of the sample with the peak area of the standard.

-

Caption: General Workflow for HPLC Analysis of Mepyramine.

Other Analytical Techniques

-

UV-Visible Spectrophotometry: This method can be used for the quantitative determination of this compound maleate in pharmaceutical formulations.

-

Mass Spectrometry (MS): MS, often coupled with HPLC (LC-MS), is a powerful tool for the identification and quantification of mepyramine and its metabolites.[3][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used for the structural elucidation and identification of mepyramine.[3]

Receptor Binding Assays: Quantifying the Affinity of Mepyramine

Radioligand binding assays are crucial for determining the affinity of compounds like mepyramine for the H1 receptor.[18] These assays typically involve the use of a radiolabeled ligand, such as [3H]mepyramine, which binds specifically to the H1 receptor.[19][20]

Experimental Protocol: [3H]Mepyramine Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of a test compound for the H1 receptor.

-

Materials:

-

Membrane preparations from cells expressing the histamine H1 receptor (e.g., CHO or HEK293 cells).[19]

-

[3H]mepyramine (radioligand).[19]

-

Test compound (unlabeled ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[19]

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).[19]

-

Non-specific binding control (e.g., 10 µM mianserin).[19]

-

96-well plates, glass fiber filters, cell harvester, and a liquid scintillation counter.[19][21]

-

-

Procedure:

-

Prepare serial dilutions of the test compound.[19]

-

In a 96-well plate, set up the following in triplicate:

-

Incubate the plate at 25°C for 60-180 minutes to reach equilibrium.[21]

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.[19][21]

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.[19][21]

-

Dry the filters, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.[21]

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.[22]

-

Binding Affinity Data

Mepyramine exhibits high affinity for the H1 receptor, with reported Kd and Ki values in the low nanomolar range.[23][24] Its selectivity for the H1 receptor over H2 and H3 receptors is significant.[23][24]

| Receptor | Kd (nM) | Source |

| H1 (guinea pig brain) | 0.8 | [23] |

| H1 (rat brain) | 9.1 | [23] |

| H2 | 5200 | [23] |

| H3 | >3000 | [23] |

Concluding Remarks

Mepyramine remains a significant molecule in the study of histamine H1 receptor pharmacology. Its well-characterized molecular structure, established mechanism of action as an inverse agonist, and the wealth of available analytical and pharmacological data make it an invaluable tool for researchers. This guide has provided a comprehensive overview of these aspects, offering both theoretical understanding and practical experimental protocols. As research into GPCRs and the development of new therapeutics continues, the foundational knowledge gained from studying compounds like mepyramine will undoubtedly pave the way for future innovations.

References

- 1. Mepyramine - Wikipedia [en.wikipedia.org]

- 2. This compound | C17H23N3O | CID 4992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. mepyramine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Mepyramine maleate | Histamine H1 Receptors | Tocris Bioscience [tocris.com]

- 6. Mepyramine, a histamine H1 receptor inverse agonist, binds preferentially to a G protein-coupled form of the receptor and sequesters G protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hmdb.ca [hmdb.ca]

- 8. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 9. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bio-techne.com [bio-techne.com]

- 11. Pharmacology and quantitative structure-activity relationships of imidazolylpropylguanidines with mepyramine-like substructures as non-peptide neuropeptide Y Y1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High-performance liquid chromatographic determination of mepyramine maleate, pheniramine maleate and phenylpropanolamine hydrochloride in tablets and drops - Analyst (RSC Publishing) [pubs.rsc.org]

- 13. chemijournal.com [chemijournal.com]

- 14. HPLC Method for Analysis of this compound on Newcrom AH Column | SIELC Technologies [sielc.com]

- 15. chemijournal.com [chemijournal.com]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Histamine H1 receptors identified in mammalian brain membranes with [3H]mepyramine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. medchemexpress.com [medchemexpress.com]

- 24. Mepyramine maleate |this compound maleate | Hello Bio [hellobio.com]

The Dawn of Allergy Relief: A Technical History of Pyrilamine's Discovery and Development

Abstract

This in-depth technical guide charts the historical development and discovery of pyrilamine (mepyramine), a cornerstone first-generation antihistamine. We will explore the scientific journey from the initial understanding of histamine's role in allergic reactions to the pioneering work that led to the synthesis and characterization of this landmark therapeutic agent. This document provides researchers, scientists, and drug development professionals with a detailed account of the experimental methodologies, pharmacological principles, and the key figures who ushered in the age of antihistamines. We will delve into the technical specifics of early screening protocols, the chemical synthesis of this compound, and its mechanism of action as a histamine H1 receptor inverse agonist.

The Histamine Problem: A Preamble to Discovery

The story of this compound begins with the scientific community's burgeoning understanding of histamine in the early 20th century. Following the identification of histamine's role in the physiological response to tissue injury and allergic reactions, a pressing need arose for compounds that could counteract its effects. The symptoms of allergy, from urticaria to anaphylaxis, were a significant clinical challenge, and the ability to block histamine's action was a therapeutic holy grail.

Pioneering work in this area was conducted at the Pasteur Institute in Paris, where researchers were actively investigating compounds that could antagonize the effects of histamine. This research laid the crucial groundwork for the development of the first antihistamines.

The Breakthrough: Daniel Bovet and the Advent of Antihistamines

The pivotal moment in the history of antihistamines came in 1937, when a team led by Swiss-born Italian pharmacologist Daniel Bovet at the Pasteur Institute discovered the first compounds with antihistaminic properties.[1][2][3] This groundbreaking work, for which Bovet would later be awarded the 1957 Nobel Prize in Physiology or Medicine, opened the door to a new class of therapeutics.[1][4][5]

Working alongside his wife, Filomena Nitti, and other researchers, Bovet systematically synthesized and tested a series of compounds, leading to the development of the first clinically viable antihistamine. This pioneering research directly paved the way for the discovery of this compound.

This compound (Mepyramine): A First-Generation Pioneer

In 1944, Daniel Bovet's team, including R. Horclois, F. Walthert, and J. Fourmel, synthesized and characterized a particularly effective ethylenediamine derivative designated RP 2786. This compound, which would become known as mepyramine and later this compound in the United States, demonstrated potent antihistaminic activity. It was introduced for clinical use in 1949 and was marketed under various names, including Neo-Antergan.

This compound's discovery marked a significant advancement in the field. It was one of the first antihistamines to be widely used in clinical practice and became a foundational compound for the development of other first-generation antihistamines.

Chemical Structure and Synthesis

This compound, with the systematic IUPAC name N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine, is an ethylenediamine derivative. Its structure features a pyridine ring and a p-methoxyphenyl group linked through an ethylenediamine backbone.

Experimental Protocol: Synthesis of this compound

-

Step 1: Preparation of 2-aminopyridine. This starting material is commercially available but can be synthesized through various methods, such as the Chichibabin reaction.

-

Step 2: N-alkylation of 2-aminopyridine. 2-aminopyridine is reacted with a suitable alkylating agent, such as 2-chloro-N,N-dimethylethylamine, in the presence of a base (e.g., sodium amide) to form the ethylenediamine intermediate.

-

Step 3: Reductive amination. The resulting intermediate is then reacted with p-anisaldehyde (4-methoxybenzaldehyde) in the presence of a reducing agent (e.g., sodium borohydride or catalytic hydrogenation) to form the final this compound product.

-

Step 4: Purification. The crude product is then purified through techniques such as distillation under reduced pressure or crystallization, often as a maleate salt to improve stability and solubility.

Caption: A simplified diagram of the this compound synthesis pathway.

Mechanism of Action: An Inverse Agonist at the H1 Receptor

This compound, like other first-generation antihistamines, exerts its effects by acting on the histamine H1 receptor. These receptors are G protein-coupled receptors (GPCRs) that, when activated by histamine, lead to the classic symptoms of allergic reactions, including vasodilation, increased capillary permeability, and smooth muscle contraction.[6]

Initially, these drugs were classified as H1 receptor antagonists, suggesting they simply block histamine from binding. However, modern pharmacology has refined this understanding. This compound is more accurately described as an inverse agonist . This means that it not only blocks the binding of histamine but also reduces the basal activity of the H1 receptor, effectively stabilizing it in an inactive conformation.[7]

Caption: this compound acts as an inverse agonist, stabilizing the H1 receptor in an inactive state.

Pharmacological Profile

The following table summarizes key pharmacological data for this compound:

| Parameter | Value | Source(s) |

| Target | Histamine H1 Receptor | |

| Mechanism | Inverse Agonist | [7] |

| Binding Affinity (Kd) | ~0.8 nM (guinea pig brain) | |

| Inhibitory Constant (Ki) | ~1.4 nM |

Early Preclinical Screening: The Guinea Pig Ileum Assay

The initial screening of potential antihistaminic compounds relied on in vitro and in vivo models that could demonstrate a clear antagonism of histamine's effects. A classic and widely used method was the isolated guinea pig ileum assay. This smooth muscle preparation is highly sensitive to histamine, which induces a dose-dependent contraction. The ability of a test compound to inhibit this contraction served as a key indicator of its antihistaminic activity.

Experimental Protocol: Guinea Pig Ileum Assay for Antihistamine Screening

-

Tissue Preparation:

-

A guinea pig is humanely euthanized.

-

A segment of the terminal ileum is isolated and placed in a bath of Tyrode's solution (a physiological salt solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

-

The lumen of the ileum is gently flushed to remove its contents.

-

A 2-3 cm section is mounted in an organ bath, with one end attached to a fixed point and the other to an isotonic force transducer.

-

-

Equilibration:

-

The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of approximately 1 gram.

-

During this period, the Tyrode's solution is changed every 15 minutes.

-

-

Histamine Dose-Response Curve:

-

A cumulative dose-response curve for histamine is generated by adding increasing concentrations of histamine to the organ bath and recording the resulting contractions.

-

-

Antihistamine Incubation:

-

The tissue is washed to remove the histamine, and once the baseline is re-established, a known concentration of the test compound (e.g., this compound) is added to the bath.

-

The tissue is incubated with the test compound for a set period (e.g., 20-30 minutes).

-

-

Challenge with Histamine:

-

In the presence of the test compound, a second histamine dose-response curve is generated.

-

-

Data Analysis:

-

The degree of rightward shift in the histamine dose-response curve in the presence of the test compound is used to determine the potency of the antihistamine.

-

Caption: Workflow for screening antihistamines using the guinea pig ileum assay.

Early Clinical Development and Impact

Following its successful preclinical evaluation, this compound (as Neoantergan) was introduced into clinical practice. The initial clinical studies in the 1940s demonstrated its efficacy in treating a range of allergic conditions, including allergic rhinitis (hay fever), urticaria (hives), and other allergic dermatoses.

As a first-generation antihistamine, this compound readily crosses the blood-brain barrier, leading to the characteristic side effect of sedation. While often viewed as a drawback, this sedative effect was also utilized therapeutically in over-the-counter sleep aids. This compound's ability to alleviate allergic symptoms represented a major therapeutic advance, offering patients significant relief from conditions that were previously difficult to manage.

Conclusion: this compound's Enduring Legacy

The discovery and development of this compound was a landmark achievement in pharmacology and clinical medicine. It not only provided an effective treatment for allergic disorders but also served as a crucial tool for understanding the role of histamine and its receptors in human physiology. The pioneering work of Daniel Bovet and his contemporaries laid the foundation for the entire field of antihistamine research, leading to the development of subsequent generations of these essential medicines. While newer, non-sedating antihistamines are now more commonly used, the historical and scientific importance of this compound remains undeniable. It stands as a testament to the power of systematic chemical synthesis and pharmacological screening in addressing unmet medical needs.

References

- 1. Clinical efficacy of antihistaminics as analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Opposite Effects of Mepyramine on JNJ 7777120-Induced Amelioration of Experimentally Induced Asthma in Mice in Sensitization and Provocation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. This compound | C17H23N3O | CID 4992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [Comparative antiallergic and anti-inflammatory action of F1865, mepyramine maleate, desonide and disodium cromoglycate after cutaneous administration] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tribioscience.com [tribioscience.com]

- 7. prepchem.com [prepchem.com]

An In-depth Technical Guide on Pyrilamine's Role in Modulating Histamine-Mediated Signaling Pathways

Abstract

This technical guide provides a comprehensive examination of pyrilamine, a first-generation antihistamine, and its intricate role in modulating histamine-mediated signaling pathways. Moving beyond a simplistic antagonist model, we delve into the contemporary understanding of this compound as an inverse agonist of the histamine H1 receptor (H1R). This guide will dissect the molecular mechanisms of H1R activation, the downstream signaling cascades involving Gq/11 proteins, phospholipase C, and intracellular calcium mobilization, and how this compound effectively attenuates these processes. Detailed, field-proven experimental protocols are provided for researchers, scientists, and drug development professionals to investigate these interactions, ensuring scientific integrity and reproducibility. The causality behind experimental choices is elucidated, and all methodologies are presented as self-validating systems. This document serves as a core reference for understanding and investigating the molecular pharmacology of this compound and its therapeutic implications.

Introduction: Histamine and the H1 Receptor - A Complex Signaling Axis

Histamine, a biogenic amine, is a pivotal mediator in a myriad of physiological and pathophysiological processes, including allergic reactions, inflammation, gastric acid secretion, and neurotransmission.[1] It exerts its diverse effects by binding to four distinct subtypes of G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[2] This guide focuses on the histamine H1 receptor, a rhodopsin-like GPCR that is the primary target for a class of drugs known as antihistamines.[3]

The H1R is ubiquitously expressed in various tissues, including smooth muscles, vascular endothelial cells, the heart, and the central nervous system.[3] Upon activation by histamine, the H1R undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein, Gq/11.[4] This initiates a well-defined signaling cascade that is central to the manifestation of allergic symptoms such as itching, swelling, redness, and mucus production.[1] Understanding this pathway is paramount for the rational design and application of therapeutic agents like this compound.

This compound: From Competitive Antagonist to Inverse Agonist

This compound, also known as mepyramine, is a first-generation H1-antihistamine that has been in clinical use for decades to alleviate the symptoms of allergic conditions.[5][6] Traditionally, it was classified as a competitive antagonist, a molecule that reversibly binds to the H1R and blocks histamine from binding, thereby preventing its effects.[1] While this model is partially correct, contemporary pharmacological research has refined our understanding of this compound's mechanism of action.

A more accurate description of this compound is that of an inverse agonist .[5][7] GPCRs, including the H1R, can exist in an equilibrium between an inactive (R) and an active (R) conformation, even in the absence of an agonist. This phenomenon is known as constitutive activity.[8][9] While histamine, an agonist, stabilizes the active R state, this compound preferentially binds to and stabilizes the inactive R conformation.[8][10] This not only prevents histamine binding but also actively reduces the basal level of H1R signaling, a key distinction from a neutral antagonist which would only block the agonist's effect without affecting the receptor's basal activity.[8] This inverse agonism is a critical component of the therapeutic efficacy of many clinically used antihistamines.[9]

The Molecular Cascade: H1 Receptor-Mediated Signaling

The binding of histamine to the H1R triggers a cascade of intracellular events that ultimately lead to a physiological response. This compound's therapeutic effect is a direct consequence of its ability to interrupt this signaling pathway at its origin.

G-Protein Coupling and PLC Activation

The histamine H1 receptor primarily couples to the Gq/11 family of G-proteins.[4][11] Upon histamine binding and receptor activation, the Gαq subunit dissociates from the Gβγ dimer and activates the enzyme phospholipase C (PLC).[3][12] this compound, by stabilizing the inactive state of the H1R, prevents this initial G-protein activation.[10]

Generation of Second Messengers: IP3 and DAG

Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][13] Histamine stimulation leads to a measurable increase in intracellular IP3 levels.[14][15]

Intracellular Calcium Mobilization

IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the membrane of the endoplasmic reticulum (ER), a major intracellular calcium store. This binding triggers the release of stored Ca²⁺ into the cytoplasm, leading to a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i).[14][16] This elevation in cytosolic calcium is a critical signaling event that mediates many of the downstream effects of histamine, such as smooth muscle contraction and increased vascular permeability.[2][17] The initial phase of the calcium response is independent of extracellular calcium, while a sustained response often involves the influx of extracellular calcium.[16]

Protein Kinase C Activation

Concurrently, DAG, the other second messenger produced from PIP2 hydrolysis, remains in the plasma membrane and, in conjunction with the increased intracellular calcium, activates protein kinase C (PKC).[13] PKC, in turn, phosphorylates a variety of cellular proteins, leading to further downstream signaling events and cellular responses.

The entire signaling cascade, from histamine binding to the cellular response, and the point of intervention by this compound, is depicted in the following diagram.

Caption: Histamine H1 Receptor Signaling Pathway and this compound's Point of Intervention.

Methodologies for Studying this compound's Effects

To rigorously investigate the interaction of this compound with the H1R and its impact on downstream signaling, a combination of biochemical and cell-based functional assays is employed. The following protocols are provided as a guide for researchers in the field.

Radioligand Receptor Binding Assay

This assay directly measures the binding affinity of this compound to the H1R. It is a cornerstone technique in pharmacology for characterizing receptor-ligand interactions.

Principle: This is a competitive binding assay where unlabeled this compound competes with a radiolabeled H1R antagonist, typically [³H]-mepyramine (this compound), for binding to the H1R in a membrane preparation from cells or tissues expressing the receptor.[11][18] The amount of radioactivity bound to the membranes is inversely proportional to the affinity and concentration of the unlabeled competitor.

Experimental Protocol:

-

Membrane Preparation:

-

Culture cells expressing the histamine H1 receptor (e.g., HEK293 or CHO cells) or homogenize tissues known to express the receptor (e.g., guinea pig cerebellum).[11]

-

Homogenize the cells or tissue in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[11]

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.[11]

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).[11]

-

Store membrane aliquots at -80°C until use.[11]

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, set up the following incubation mixtures in triplicate:

-

Total Binding: Membranes, [³H]-mepyramine (at a concentration near its Kd, typically 1-5 nM), and assay buffer.[11]

-

Non-specific Binding: Membranes, [³H]-mepyramine, and a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).[11][19]

-

Competition Binding: Membranes, [³H]-mepyramine, and varying concentrations of this compound.[11]

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.[19]

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

-

Data Presentation: Binding Affinities of H1 Receptor Antagonists

| Compound | Receptor | Radioligand | Ki (nM) | Source |

| This compound (Mepyramine) | Histamine H1 | [³H]-mepyramine | 1.4 | [18] |

| Triprolidine | Histamine H1 | [³H]-mepyramine | 7.7 | [14] |

| Diphenhydramine | Histamine H1 | [³H]-mepyramine | 35 | [18] |

| Carebastine | Histamine H1 | [³H]-mepyramine | 75.86 | [20] |

Note: Ki values can vary depending on the specific experimental conditions.

Caption: Experimental Workflow for a Radioligand Receptor Binding Assay.

Intracellular Calcium Flux Assay

This functional assay measures the ability of this compound to inhibit histamine-induced increases in intracellular calcium, a direct downstream consequence of H1R activation.[21]

Principle: Cells expressing the H1R are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2, Indo-1, or Fluo-4).[22][23] When histamine activates the H1R, the resulting release of calcium from intracellular stores causes a change in the fluorescence of the dye, which can be measured in real-time using a fluorometric plate reader or flow cytometer.[22][24] this compound's inhibitory effect is quantified by its ability to reduce or block the histamine-induced fluorescence change.

Experimental Protocol:

-

Cell Preparation and Dye Loading:

-

Plate H1R-expressing cells in a 96-well or 384-well plate suitable for fluorescence measurements.

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor like probenecid (to prevent dye leakage).

-

Remove the cell culture medium and add the loading buffer to the cells.

-

Incubate the cells at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells and be cleaved to its active form.[25]

-

Wash the cells with a physiological buffer (e.g., Hank's Balanced Salt Solution with calcium) to remove excess dye.

-

-

Assay Procedure:

-

Place the plate in a fluorometric imaging plate reader (FLIPR) or a plate reader equipped with injectors.

-

Add varying concentrations of this compound to the wells and incubate for a short period.

-

Establish a baseline fluorescence reading.

-

Inject a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells.

-

Measure the change in fluorescence intensity over time.

-

-

Data Analysis:

-

The peak fluorescence response following histamine addition is measured for each concentration of this compound.

-

Plot the percentage of inhibition of the histamine response against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value for this compound's inhibition of the calcium response.

-

Caption: Experimental Workflow for an Intracellular Calcium Flux Assay.

In Vitro Smooth Muscle Contraction Assay

This assay provides a physiological readout of this compound's functional antagonism of histamine-induced smooth muscle contraction, a classic allergic response.[26]

Principle: A segment of smooth muscle tissue (e.g., guinea pig ileum or trachea) is suspended in an organ bath containing a physiological salt solution. The contractile force of the muscle is measured using a force transducer. The addition of histamine induces contraction, and the ability of this compound to inhibit this contraction is quantified.[6][27]

Experimental Protocol:

-

Tissue Preparation:

-

Isolate a segment of smooth muscle tissue from a suitable animal model (e.g., guinea pig ileum).

-

Mount the tissue in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O₂ / 5% CO₂).

-

Connect the tissue to a force transducer to record isometric contractions.

-

Allow the tissue to equilibrate under a resting tension.

-

-

Assay Procedure:

-

Obtain a cumulative concentration-response curve for histamine to determine its EC₅₀.

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a fixed concentration of this compound for a defined period.

-

Generate a new cumulative concentration-response curve for histamine in the presence of this compound.

-

Repeat this process with increasing concentrations of this compound.

-

-

Data Analysis:

-

The concentration-response curves for histamine in the presence of this compound will be right-shifted.

-

A Schild plot analysis can be performed to determine the pA₂ value for this compound, which is a measure of its antagonist potency.

-

Therapeutic Implications and Future Directions

The understanding of this compound as an inverse agonist has significant therapeutic implications. Its ability to reduce basal H1R activity, even in the absence of histamine, may contribute to its efficacy in chronic allergic conditions where there may be a degree of histamine-independent receptor activation.[8][28] Furthermore, the sequestration of Gq/11 proteins by the this compound-stabilized inactive H1R may have broader effects on other GPCRs that utilize the same signaling pathway.[10]

Future research should continue to explore the nuances of inverse agonism at the H1R and its physiological consequences. The development of second-generation antihistamines with improved selectivity and reduced central nervous system side effects has been a major advancement.[29] However, a deeper understanding of the molecular pharmacology of first-generation agents like this compound can still provide valuable insights for the development of novel therapeutics for allergic and inflammatory diseases.

Conclusion

This compound's role in modulating histamine-mediated signaling is a classic example of GPCR pharmacology. Its mechanism as an inverse agonist of the histamine H1 receptor provides a robust framework for understanding its therapeutic effects. By stabilizing the inactive conformation of the H1R, this compound effectively uncouples the receptor from the Gq/11-PLC-IP3-Ca²⁺ signaling pathway, thereby alleviating the symptoms of allergic reactions. The experimental protocols detailed in this guide provide a solid foundation for researchers to further investigate the intricate pharmacology of this compound and other H1R modulators, ultimately contributing to the development of more effective treatments for histamine-mediated diseases.

References

- 1. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 2. Histamine receptor - Wikipedia [en.wikipedia.org]

- 3. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 4. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C17H23N3O | CID 4992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. selleckchem.com [selleckchem.com]

- 8. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Constitutive activity of the histamine H(1) receptor reveals inverse agonism of histamine H(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mepyramine, a histamine H1 receptor inverse agonist, binds preferentially to a G protein-coupled form of the receptor and sequesters G protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Histamine activates phospholipase C in human airway epithelial cells via a phorbol ester-sensitive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sophorolipid inhibits histamine-induced itch by decreasing PLC/IP3R signaling pathway activation and modulating TRPV1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacology of [3H]-pyrilamine binding and of the histamine-induced inositol phosphates generation, intracellular Ca2+ -mobilization and cytokine release from human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Histamine stimulation of inositol 1-phosphate accumulation in lithium-treated slices from regions of guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Histamine H1 receptor occupancy triggers inositol phosphates and intracellular calcium mobilization in human non-pigmented ciliary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Characterization of functional histamine H1 receptors on a cultured smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Decreased histamine H1 receptors in the frontal cortex of brains from patients with chronic schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. innoprot.com [innoprot.com]

- 22. Intracellular calcium flux measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 23. berthold.com [berthold.com]

- 24. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]

- 25. bu.edu [bu.edu]

- 26. A contraction assay system using established human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. phar.cam.ac.uk [phar.cam.ac.uk]

- 28. Constitutive activity of the histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. H1 antagonist - Wikipedia [en.wikipedia.org]

Unveiling the Off-Target Pharmacology of Pyrilamine: A Technical Guide to its Interaction with Nicotinic Acetylcholine Receptors

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the interaction between the first-generation antihistamine, pyrilamine, and non-histaminergic neuronal nicotinic acetylcholine receptors (nAChRs). Traditionally known for its H1 receptor antagonism, emerging evidence reveals a significant off-target profile for this compound, with noteworthy inhibitory effects on nAChRs. This guide delves into the mechanistic underpinnings of this interaction, provides detailed experimental protocols for its characterization, and discusses the potential therapeutic implications.

Introduction: Beyond Histamine Blockade

This compound, an ethylenediamine derivative, has long been a staple in the symptomatic relief of allergic reactions. Its mechanism of action is primarily attributed to its competitive antagonism of the histamine H1 receptor. However, the sedative and other central nervous system effects associated with first-generation antihistamines often hint at a broader pharmacological footprint. Recent investigations have illuminated this compound's capacity to interact with other neurotransmitter systems, with a particularly compelling interaction observed at neuronal nAChRs.

This guide serves as a senior application scientist's perspective on elucidating this off-target activity, moving from foundational binding studies to functional and behavioral assays. We will explore the causality behind experimental design and the interpretation of results, providing a robust framework for researchers in pharmacology and drug development.

Molecular Interaction and Mechanism of Action

This compound's engagement with nAChRs is characterized by a direct inhibitory action. Studies involving molecular docking simulations suggest that this compound occupies the same ligand-binding pocket as the endogenous agonist, acetylcholine, and the exogenous agonist, nicotine.[1][2] Interestingly, this compound is proposed to interact with a greater number of amino acid residues within this pocket compared to nicotine, suggesting a more extensive and potentially different binding mode.[1][2] This expanded interaction may underlie its antagonistic properties.

While the precise amino acid residues involved in this compound's binding to various nAChR subtypes are still under active investigation, the functional consequence is a non-competitive inhibition of receptor function, at least for the α7 subtype. This indicates that this compound can inhibit receptor activation even in the presence of high concentrations of agonists, a key characteristic of non-competitive antagonists.

The following diagram illustrates the proposed interaction at the nAChR ligand-binding site.

Figure 1: this compound docking in the nAChR ligand-binding site.

Quantifying the Interaction: Binding Affinity and Potency

A critical step in characterizing any drug-receptor interaction is to quantify the affinity and functional potency. While comprehensive data for this compound across all nAChR subtypes remains an area for further research, existing studies provide key insights.

| Receptor Subtype | Assay Type | Parameter | Value (µM) | Reference |

| α7 | Electrophysiology | IC50 | 6.2 | [3] |

| α4β2 | Radioligand Binding | Ki | Data not available | |

| α3β4 | Radioligand Binding | Ki | Data not available |

Table 1: this compound's Interaction with nAChR Subtypes. The IC50 value for the α7 subtype indicates moderate potency. The lack of available Ki data for the predominant α4β2 and α3β4 subtypes highlights a significant gap in the current understanding of this compound's nAChR selectivity profile.

Experimental Protocols for Characterization

To rigorously investigate this compound's effects on nAChRs, a multi-faceted approach employing binding, functional, and in vivo assays is essential. The following protocols are designed to be self-validating, incorporating appropriate controls to ensure data integrity.

Radioligand Binding Assay for nAChR Affinity

This protocol determines the binding affinity (Ki) of this compound for specific nAChR subtypes through competition with a radiolabeled ligand.

Workflow Diagram:

Figure 2: Radioligand binding assay workflow.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture cell lines (e.g., HEK293) stably expressing the human nAChR subtype of interest (e.g., α4β2, α3β4, or α7).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor (this compound) concentrations.

-

Total Binding: Add membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine, near its Kd), and assay buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of a known non-radioactive nAChR agonist (e.g., 100 µM nicotine).

-

Competitor Wells: Add membrane preparation, radioligand, and serial dilutions of this compound.

-

Incubate the plate at room temperature for 2-3 hours to allow binding to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This functional assay directly measures the inhibitory effect of this compound on nAChR ion channel activity in Xenopus oocytes.

Workflow Diagram:

Figure 3: Two-Electrode Voltage Clamp (TEVC) workflow.

Step-by-Step Methodology:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus laevis oocytes.

-

Microinject oocytes with cRNA encoding the desired human nAChR subunits (e.g., α7, or α4 and β2).

-

Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection) filled with 3M KCl.

-

Voltage-clamp the oocyte at a holding potential of -70 mV.

-

-

Drug Application and Data Acquisition:

-

Establish a stable baseline current.

-

Apply a concentration of an nAChR agonist (e.g., acetylcholine or nicotine) that elicits a submaximal response (e.g., EC20) and record the inward current.

-

Wash the oocyte with recording solution until the current returns to baseline.

-

Pre-incubate the oocyte with a specific concentration of this compound for a set duration (e.g., 2-5 minutes).

-

Co-apply the same concentration of agonist in the continued presence of this compound and record the inhibited current.

-

Repeat this process for a range of this compound concentrations.

-

-

Data Analysis:

-

Measure the peak amplitude of the agonist-induced current in the absence and presence of each concentration of this compound.

-

Calculate the percentage of inhibition for each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

-

In Vivo Nicotine Self-Administration in Rats

This behavioral assay assesses the functional consequence of this compound's nAChR antagonism on nicotine-seeking behavior.

Step-by-Step Methodology:

-

Surgical Preparation:

-

Implant adult male Sprague-Dawley rats with intravenous catheters in the jugular vein.

-

Allow rats to recover from surgery.

-

-

Acquisition of Nicotine Self-Administration:

-

Place rats in operant conditioning chambers equipped with two levers.

-

Train rats to press one lever (the "active" lever) to receive an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion). Presses on the other ("inactive") lever have no consequence.

-

Conduct daily 2-hour sessions until a stable pattern of self-administration is established.

-

-

This compound Treatment:

-

Once stable nicotine self-administration is achieved, administer this compound (e.g., 10, 20, or 40 mg/kg, intraperitoneally) or vehicle prior to the self-administration session.

-

Use a within-subjects design where each rat receives all doses of this compound and vehicle in a counterbalanced order.

-

-

Data Collection and Analysis:

-

Record the number of active and inactive lever presses during each session.

-

Analyze the data to determine if this compound administration significantly alters the number of nicotine infusions self-administered compared to vehicle treatment. A reduction in active lever pressing suggests that this compound attenuates the reinforcing effects of nicotine.[4]

-

Functional Consequences and Therapeutic Implications

The inhibition of nAChRs by this compound has several potential functional consequences. Given the role of nAChRs in cognitive processes, this compound's interaction with these receptors may contribute to its sedative and cognitive-impairing side effects.

More intriguingly, the antagonism of nAChRs is a key mechanism of some smoking cessation aids. By blocking the reinforcing effects of nicotine, these drugs can reduce the craving and reward associated with tobacco use. Studies have shown that this compound can significantly decrease nicotine self-administration in rats, suggesting a potential, albeit likely modest, role for H1 antagonists in smoking cessation strategies.[4] The central blockade of H1 receptors appears to be crucial for this effect, as peripherally restricted antihistamines do not produce the same outcome.[4]

The following diagram illustrates the proposed pathway for this compound's effect on nicotine reinforcement.

Figure 4: this compound's modulation of the nicotine reward pathway.

Conclusion and Future Directions

This compound, a classic H1 antihistamine, exhibits a clear off-target interaction with neuronal nAChRs, acting as an inhibitor. This guide has provided a framework for understanding and experimentally characterizing this interaction, from the molecular to the behavioral level. The provided protocols offer a starting point for researchers to further investigate the nuances of this off-target activity.

Future research should focus on:

-

Determining the binding affinities (Ki) of this compound for a wider range of nAChR subtypes to establish a comprehensive selectivity profile.

-

Identifying the specific amino acid residues within the nAChR binding pocket that are critical for this compound's interaction.

-

Investigating the effects of this compound on nicotine-induced dopamine release in key brain regions associated with reward.

-

Exploring the potential of other first-generation antihistamines for similar off-target effects on nAChRs.

A deeper understanding of this compound's interaction with nAChRs will not only provide a more complete picture of its pharmacological profile but may also open new avenues for therapeutic development, particularly in the context of nicotine addiction.

References

- 1. Oral Nicotine Self-Administration in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Competitive docking model for prediction of the human nicotinic acetylcholine receptor α7 binding of tobacco constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoselective nicotine-induced release of dopamine from striatal synaptosomes: concentration dependence and repetitive stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Introduction: The Critical Role of Salt Selection in Pharmaceutical Development

An In-depth Technical Guide to the Physicochemical Differences Between Pyrilamine Maleate and this compound Free Base

This compound, a first-generation ethylenediamine antihistamine, is a potent H1 receptor inverse agonist widely utilized for its therapeutic effects in treating allergic conditions.[1][2][3] However, the intrinsic properties of the active pharmaceutical ingredient (API), known as the this compound free base, present significant challenges for formulation and manufacturing. The free base is a viscous liquid, making its incorporation into stable, solid dosage forms difficult.[1][4] This guide, authored from the perspective of a Senior Application Scientist, delves into the fundamental physicochemical distinctions between this compound free base and its commonly used salt form, this compound maleate.

The selection of an appropriate salt form is one of the most critical decisions in the drug development pipeline. This choice can profoundly influence a drug's solubility, dissolution rate, stability, hygroscopicity, and ultimately, its bioavailability and therapeutic efficacy.[5][6][7][8] By converting the basic this compound molecule into a maleate salt, its properties are fundamentally altered, transforming a challenging liquid API into a versatile, crystalline solid suitable for robust pharmaceutical manufacturing.[9][10][11] This document will provide researchers, scientists, and drug development professionals with a comprehensive technical comparison, supported by experimental protocols and field-proven insights, to illuminate the causality behind the selection of this compound maleate for clinical use.

Part 1: Core Molecular and Physicochemical Distinctions

The primary difference lies in their chemical structure. This compound free base (C₁₇H₂₃N₃O) is the lone, active molecule.[1][2] this compound maleate (C₁₇H₂₃N₃O · C₄H₄O₄) is an acid salt formed through the reaction of the basic this compound molecule with maleic acid.[10][12] This seemingly simple addition of a counter-ion precipitates a cascade of significant changes in the compound's physical and chemical behavior.

Data Summary: this compound Maleate vs. This compound Free Base

The following table summarizes the key quantitative differences between the two forms, providing a clear, at-a-glance comparison of their critical properties.